molecular formula C6H11N3O2 B13177664 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Cat. No.: B13177664
M. Wt: 157.17 g/mol
InChI Key: SEOKSIVCOJUFBV-UHFFFAOYSA-N
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Description

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-1,2,3-triazole with an appropriate methoxy-substituted ethan-1-ol derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific biochemical pathways, depending on its structure and the nature of its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and ethan-1-ol moiety enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

2-methoxy-1-(3-methyltriazol-4-yl)ethanol

InChI

InChI=1S/C6H11N3O2/c1-9-5(3-7-8-9)6(10)4-11-2/h3,6,10H,4H2,1-2H3

InChI Key

SEOKSIVCOJUFBV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C(COC)O

Origin of Product

United States

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